N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The structure of the compound includes a pyridazine ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide typically involves multiple steps. The synthetic route generally starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group and the difluorobenzamide moiety. Common reagents used in the synthesis include hydrazine derivatives, ethyl bromide, and various catalysts. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .
Chemical Reactions Analysis
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide can be compared with other pyridazine derivatives, such as:
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide
- N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the ethoxyphenyl and difluorobenzamide groups in this compound contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C21H19F2N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N3O3/c1-2-28-15-8-6-14(7-9-15)18-10-11-19(26-25-18)29-13-12-24-21(27)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,27) |
InChI Key |
XZRRLJGMSQAKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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